BPTF-IN-BZ1, commonly referred to as BZ1, is a small-molecule inhibitor targeting the bromodomain of the BPTF protein, which is part of the nucleosome remodeling factor complex. This compound has gained significant attention due to its potential applications in cancer therapy, particularly for its ability to enhance the efficacy of chemotherapeutic agents like doxorubicin in breast cancer models. BZ1 is characterized by its high potency, with a binding affinity (Kd) of 6.3 nM and over 350-fold selectivity against other bromodomains within the bromodomain and extraterminal domain family, making it a promising candidate for further development in therapeutic applications .
BPTF-IN-BZ1 was developed through systematic structure-activity relationship analyses starting from a pyridazinone scaffold. The research was conducted at the University of Minnesota, where the compound was identified as a potent inhibitor of the BPTF bromodomain, which plays a crucial role in epigenetic regulation and chromatin remodeling . In terms of classification, BZ1 falls under the category of small-molecule inhibitors specifically designed to interfere with protein-protein interactions mediated by bromodomains.
The synthesis of BPTF-IN-BZ1 involves several key steps that leverage established organic chemistry techniques. The compound can be synthesized using a straightforward approach that typically requires only 2-3 synthetic steps. The synthesis begins with the preparation of a pyridazinone core, followed by modifications to introduce various substituents that enhance binding affinity and selectivity towards the BPTF bromodomain .
Technical details include:
The molecular structure of BPTF-IN-BZ1 features a pyridazinone core that mimics acetyl lysine, allowing it to bind effectively within the bromodomain's hydrophobic pocket. Key structural components include:
BPTF-IN-BZ1 participates in specific chemical interactions primarily through non-covalent binding mechanisms. The primary reaction involves the formation of stable complexes with the BPTF bromodomain, which alters its function within chromatin remodeling processes.
The mechanism of action for BPTF-IN-BZ1 involves its competitive inhibition of the BPTF bromodomain, blocking its interaction with acetylated lysine residues on histones and other proteins. This inhibition disrupts chromatin remodeling processes essential for gene expression regulation.
BPTF-IN-BZ1 exhibits several notable physical and chemical properties:
The primary application of BPTF-IN-BZ1 lies in cancer therapeutics as a potent inhibitor targeting epigenetic regulators. Its ability to sensitize cancer cells to existing chemotherapeutic agents opens avenues for combination therapies aimed at improving treatment outcomes.
Bromodomain PHD Finger Transcription Factor (BPTF) serves as the largest and functionally critical subunit of the Nucleosome Remodeling Factor (NURF) complex, an ATP-dependent chromatin remodeling machinery. BPTF acts as a scaffold that recognizes specific histone modifications and recruits the NURF complex to genomic loci, facilitating nucleosome sliding and altering chromatin accessibility. This activity enables transcriptional activation of downstream genes by allowing transcription factor binding. Structurally, BPTF contains several functional domains, including a bromodomain that binds acetylated lysine residues (particularly H4K16ac), two plant homeodomain (PHD) fingers recognizing histone H3 trimethylated at lysine 4 (H3K4me3), and additional domains mediating protein-protein interactions. The bromodomain exhibits a unique architecture characterized by a deep, hydrophobic binding pocket flanked by an acidic triad (residues D2957, D2960, and E2961) that distinguishes it from other bromodomains and provides a structural rationale for selective inhibitor design [5] [9].
Table 1: Structural and Functional Domains of BPTF
| Domain | Ligand Specificity | Function in Chromatin Remodeling |
|---|---|---|
| Bromodomain | Acetylated histones (e.g., H4K16ac) | Recruits NURF to acetylated chromatin regions |
| PHD Finger 1 | H3K4me3 | Binds active promoters and enhancers |
| DNA-Association Domain | AT-rich DNA sequences | Stabilizes NURF complex at target loci |
| Glutamine-Rich Domain | Protein-protein interactions | Mediates transcriptional coactivator functions |
BPTF overexpression is a recurrent feature across multiple malignancies, where it exerts oncogenic functions through dysregulation of critical signaling pathways. In triple-negative breast cancer, BPTF directly facilitates c-MYC recruitment to chromatin, amplifying transcription of proliferative genes and promoting chemoresistance. Melanoma studies reveal that melanocyte-inducing transcription factor (MITF) upregulates BPTF, which subsequently activates MAPK signaling through RAF1 co-expression, driving tumor progression. In T-cell lymphoma, BPTF and RAF1 exhibit significant co-expression (p<0.01), and their coordinated overexpression correlates with advanced clinical stage and poor prognosis. Mechanistically, BPTF bromodomain engagement with acetylated histones stabilizes the NURF complex at promoters of oncogenes like PIM1 (in leukemias with NUP98-BPTF fusions) and ABC transporters, establishing a direct link between chromatin remodeling and oncogenic transcription [3] [7] [8].
The role of BPTF in mediating multidrug resistance provides a compelling therapeutic rationale for its inhibition. In pancreatic ductal adenocarcinoma, BPTF knockdown reduces IC50 of gemcitabine by 6.8-fold by repressing ABC transporter expression (ABCB1 and ABCG2), thereby increasing intracellular drug accumulation. Similarly, murine triple-negative breast cancer models demonstrate that BPTF inhibition via compound AU1 (a predecessor to BPTF-IN-BZ1) interferes with P-glycoprotein efflux function, sensitizing cells to doxorubicin. The BPTF bromodomain represents a particularly attractive target because its inhibition disrupts the protein's ability to "read" epigenetic marks essential for recruiting remodeling complexes to chemoresistance-associated genes. The development of BPTF-IN-BZ1 addresses the urgent need for agents that counteract epigenetic drivers of treatment failure in advanced malignancies [4] [8].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5